molecular formula C25H21N5O3 B2858724 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide CAS No. 1185002-77-0

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide

Cat. No. B2858724
CAS RN: 1185002-77-0
M. Wt: 439.475
InChI Key: HIZQALKBOYAVGW-UHFFFAOYSA-N
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Description

The compound “2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These derivatives have been found to exhibit DNA intercalation activities and have potential as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves various methods . One effective method reported involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been studied for their potential antiviral and antimicrobial properties . The structural features of these compounds, including the presence of triazole and quinoxaline rings, are known to contribute to their bioactivity. This particular compound could be investigated for its efficacy against various pathogenic organisms, leveraging its structural similarity to known bioactive molecules.

Synthesis of Heterocyclic Compounds

The synthesis of nitrogen-containing heterocyclic compounds is a significant area of research due to their prevalence in natural products with biological activities . The compound could serve as a key intermediate in the development of sustainable methodologies for synthesizing fused heterocyclic compounds, which are often found in medicinal chemistry.

Development of Cardiovascular Drugs

Triazoloquinoxaline derivatives have been implicated in the treatment of cardiovascular disorders . The compound’s structural framework could be modified to enhance its activity and specificity towards cardiovascular targets, potentially leading to the development of new therapeutic agents.

Treatment of Hyperproliferative Disorders

The triazoloquinoxaline core structure is associated with activity against hyperproliferative disorders . Research into this compound could focus on its application in the treatment of diseases characterized by abnormal cell growth, such as cancer.

Material Science Applications

Beyond biomedical applications, compounds like 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide have potential uses in material sciences . Their unique chemical properties could be exploited in the design and synthesis of new materials with specific functionalities.

Inverse Agonists for RORγt

The compound’s structural similarity to molecules that act as inverse agonists for the RORγt (Retinoic acid-related Orphan Receptor gamma t) suggests potential applications in immunology and inflammation . Research could explore its role in modulating immune responses, which could have implications for treating autoimmune diseases.

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, due to their DNA intercalation activities and potential as anticancer agents, can be a promising area for future research . The design, optimization, and investigation of more potent analogs could be a potential direction .

properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-12-17(2)14-19(13-16)33-24-23-28-29(15-22(31)26-18-8-4-3-5-9-18)25(32)30(23)21-11-7-6-10-20(21)27-24/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZQALKBOYAVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide

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